N-Monodesmethyl bedaquiline (M2) is a key metabolite of the diarylquinoline antibiotic bedaquiline, primarily metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) in the liver. [] This metabolite is significant in scientific research due to its role in understanding bedaquiline's pharmacokinetic profile and potential toxicity. [, , ]
N-Monodesmethyl bedaquiline, also known as the N-monodesmethyl metabolite of bedaquiline, is a significant compound in the context of tuberculosis treatment, particularly for multidrug-resistant strains. Bedaquiline itself is a diarylquinoline compound that acts as an antitubercular agent by inhibiting mycobacterial ATP synthase. The N-monodesmethyl metabolite is formed primarily through the oxidative metabolism of bedaquiline and is characterized by its reduced potency compared to the parent compound.
Bedaquiline was developed as a novel treatment for multidrug-resistant tuberculosis and was first approved by the U.S. Food and Drug Administration in 2012. The compound's metabolism leads to the formation of N-monodesmethyl bedaquiline, which is identified as a major metabolite in various pharmacokinetic studies .
The synthesis of N-monodesmethyl bedaquiline is primarily achieved through metabolic processes involving cytochrome P450 enzymes, particularly CYP3A4. This enzyme catalyzes the oxidation of bedaquiline, leading to the formation of the N-monodesmethyl derivative .
The metabolic pathway involves hydroxylation and subsequent demethylation reactions. The resulting N-monodesmethyl bedaquiline exhibits a significantly lower minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis when compared to its parent compound, indicating reduced efficacy .
N-Monodesmethyl bedaquiline retains much of the structural integrity of bedaquiline but lacks one methyl group on its nitrogen atom. This structural alteration impacts its biological activity.
The molecular structure can be visualized using various cheminformatics tools, which indicate that the removal of the methyl group results in changes to both steric and electronic properties that contribute to its pharmacological profile.
N-Monodesmethyl bedaquiline participates in various biochemical reactions primarily related to its interaction with biological targets. The compound's reduced activity means it does not effectively inhibit ATP synthase at concentrations that would be clinically relevant compared to bedaquiline .
The mechanism by which N-monodesmethyl bedaquiline interacts with mycobacterial systems is less understood but likely involves similar pathways as those seen with bedaquiline, albeit with diminished effectiveness due to structural differences.
N-Monodesmethyl bedaquiline functions primarily through inhibition of mycobacterial ATP synthase. This enzyme is critical for adenosine triphosphate production in Mycobacterium tuberculosis.
Clinical studies indicate that while N-monodesmethyl bedaquiline has some activity against Mycobacterium tuberculosis, it does not significantly contribute to therapeutic outcomes due to its lower bioavailability and potency .
N-Monodesmethyl bedaquiline is primarily studied within the context of tuberculosis treatment. Its role as a metabolite provides insights into drug metabolism and pharmacokinetics but does not extend significantly into direct therapeutic applications due to its reduced efficacy compared to bedaquiline.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4